4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

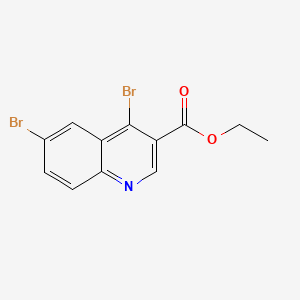

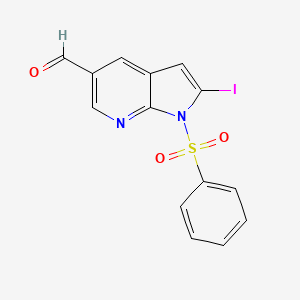

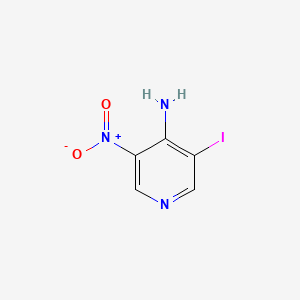

4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid is a chemical compound with the molecular formula C14H8FNO6 . It has a molecular weight of 305.22 . The IUPAC name for this compound is 5-(3-carboxy-5-nitrophenyl)-2-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid consists of 31 bonds in total, including 23 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also contains 2 six-membered rings and 2 carboxylic acid groups .Physical And Chemical Properties Analysis

This compound has a computed topological polar surface area of 120Ų . It has a complexity of 465 and a XLogP3 of 2.5 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

- Synthesis of Uracil Derivatives : Nitrophenyl uracil derivatives have been synthesized using direct arylation methods. These derivatives have significant biological activity and are used in therapy, mainly as antiviral and antineoplastic agents, demonstrating the versatility of nitrophenyl compounds in medicinal chemistry (Gondela & Walczak, 2006).

- Building Blocks for Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarity to the query compound, serves as a multireactive building block for the synthesis of various nitrogenous heterocycles, important in drug discovery (Křupková et al., 2013).

Analytical Applications

- Fluorescence Properties : The evaluation of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic derivatization reagent for the analysis of catecholamines highlights the use of fluorinated nitrophenyl compounds in enhancing analytical techniques for biological matrices (Zhu, Shaw, & Barrett, 2003).

Synthetic Intermediates and Photoprobes

- Solid-Phase Synthesis : The solid-phase synthesis of substituted 1,5-benzodiazepin-2-ones using 4-fluoro-3-nitrobenzoic acid demonstrates the utility of such compounds in creating complex molecular structures, which are valuable in pharmaceutical research (Lee, Gauthier, & Rivero, 1999).

- Biochemical Photoprobes : The use of 2-fluoro-4-nitrophenyl ethers in biochemical photoprobes for nucleophilic photosubstitution reactions shows the application of fluorinated nitrophenyl derivatives in studying biochemical pathways and interactions (Pleixats et al., 1989).

properties

IUPAC Name |

5-(3-carboxy-5-nitrophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO6/c15-12-2-1-7(6-11(12)14(19)20)8-3-9(13(17)18)5-10(4-8)16(21)22/h1-6H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJZZCYBUBGGBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742940 |

Source

|

| Record name | 4-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid | |

CAS RN |

1373232-53-1 |

Source

|

| Record name | 4-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B572121.png)

![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)